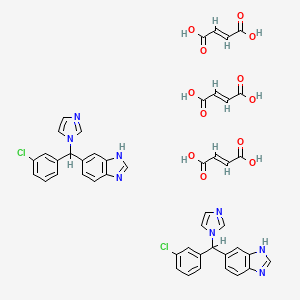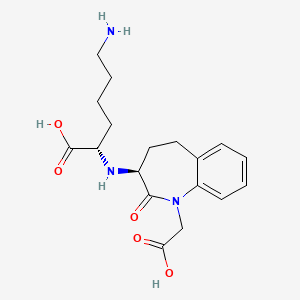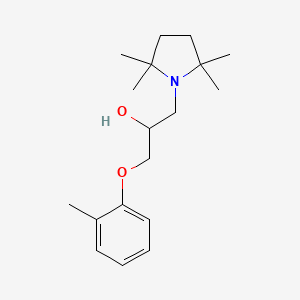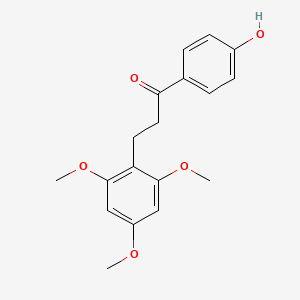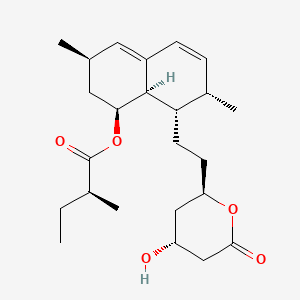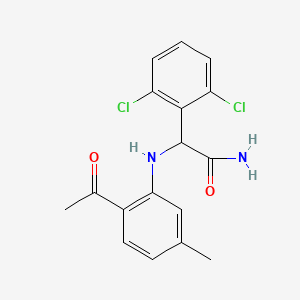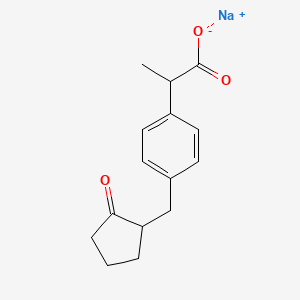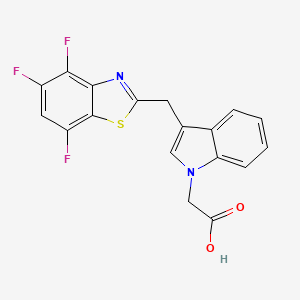
Lidorestat
Übersicht
Beschreibung
Lidorestat, also known as IDD-676, is a potent, selective, and orally active aldose reductase inhibitor . It is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
Lidorestat has a chemical formula of C18H11F3N2O2S . Its average weight is 376.352 and its monoisotopic weight is 376.049332911 . The structure of Lidorestat includes a trifluorobenzothiazole part, which creates strong π–π interactions with certain residues .
Physical And Chemical Properties Analysis
Lidorestat is a small molecule . It has a chemical formula of C18H11F3N2O2S and an average weight of 376.352 . The elemental analysis of Lidorestat is as follows: Carbon ©, 57.45%; Hydrogen (H), 2.95%; Fluorine (F), 15.14%; Nitrogen (N), 7.44%; Oxygen (O), 8.50%; and Sulfur (S), 8.52% .
Wissenschaftliche Forschungsanwendungen
Treatment of Diabetic Complications
Lidorestat is an Aldose Reductase Inhibitor (ARI) and has been used in the treatment of diabetic complications . Aldose Reductase (AR), the first enzyme of the polyol pathway, is implicated in the pathophysiology of diabetic complications . ARIs present a promising therapeutic approach to treat a wide array of diabetic complications .
Treatment of Chronic Inflammation-Related Pathologies
The therapeutic potential of ARIs, including Lidorestat, in the treatment of chronic inflammation-related pathologies has been recently indicated .
Treatment of Genetic Metabolic Disorders
ARIs like Lidorestat have shown potential in the treatment of several genetic metabolic disorders .
Antioxidant Properties
Lidorestat is a bifunctional ARI/Antioxidant (AO). This means it not only inhibits the Aldose Reductase enzyme but also has antioxidant properties .
Ligand-Based Drug Design
Lidorestat has been used in ligand-based drug design. It has specific features that make it a good candidate for this purpose .
Treatment of Diabetic Neuropathy
Lidorestat has been investigated for its safety and effect on important biochemical processes in the pathology of diabetic neuropathy .
Wirkmechanismus
Target of Action
Lidorestat primarily targets the enzyme Aldose Reductase (AKR1B1) . Aldose Reductase is a rate-limiting enzyme in the polyol pathway, one of the main mechanisms of glucose toxicity . It plays a crucial role in the metabolism of glucose, especially under hyperglycemic conditions .
Mode of Action
Lidorestat acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, Lidorestat prevents the conversion of glucose to sorbitol, a process that occurs at an increased rate under hyperglycemic conditions .
Biochemical Pathways
The primary biochemical pathway affected by Lidorestat is the polyol pathway . Under normal glucose concentrations, only a small fraction of glucose is metabolized through this pathway. In hyperglycemic conditions, such as in diabetes, there is an increased flux of glucose through the polyol pathway . The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, catalyzed by Aldose Reductase . By inhibiting Aldose Reductase, Lidorestat prevents the accumulation of sorbitol in insulin-insensitive tissues .
Pharmacokinetics
It is known that lidorestat is a small molecule drug and it has been reported to have good oral bioavailability .
Result of Action
The inhibition of Aldose Reductase by Lidorestat leads to a decrease in the diabetes-associated accumulation of sorbitol in insulin-insensitive tissues . This can help prevent damage in these tissues, which can lead to complications such as diabetic retinopathy, neuropathy, and kidney damage .
Action Environment
The efficacy of Lidorestat is influenced by the glucose concentration in the body. In hyperglycemic conditions, such as in diabetes, the action of Lidorestat is particularly relevant as it prevents the overactivation of the polyol pathway and the subsequent accumulation of sorbitol . .
Safety and Hazards
Zukünftige Richtungen
Lidorestat presents a promising therapeutic approach to treat a wide array of diabetic complications . Moreover, a therapeutic potential of aldose reductase inhibitors in the treatment of chronic inflammation-related pathologies and several genetic metabolic disorders has been recently indicated . Future studies should examine the pancreas, liver, and related organs for nerve changes to gain a better understanding of how diabetic peripheral neuropathy affects diabetic patients throughout their body and to cultivate successful treatments for this disease .
Eigenschaften
IUPAC Name |
2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHVTMFADJNSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179264 | |
| Record name | Lidorestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
245116-90-9 | |
| Record name | Lidorestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245116-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidorestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245116909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidorestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lidorestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDORESTAT ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3734K0M7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Lidorestat and its downstream effects?
A1: Lidorestat functions as a potent and selective inhibitor of aldose reductase (ALR2) [, ]. This enzyme typically catalyzes the conversion of glucose to sorbitol in the polyol pathway. By inhibiting ALR2, Lidorestat effectively reduces sorbitol accumulation in tissues, which is believed to contribute to the development of diabetic complications like neuropathy and retinopathy [, , ].
Q2: Could you elaborate on the structure of Lidorestat and its key characteristics?
A2: Lidorestat (3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid) is a carboxylic acid derivative with a molecular weight of 392.36 g/mol []. While the provided research excerpts don't delve into detailed spectroscopic data, the structure consists of a benzothiazole ring system linked to an indole-N-acetic acid moiety. This specific arrangement is crucial for its interaction with the ALR2 active site and its inhibitory activity.
Q3: How does Lidorestat compare to other aldose reductase inhibitors (ARIs) in terms of selectivity and potency?
A3: Studies show that Lidorestat exhibits high selectivity for ALR2 over aldehyde reductase, another enzyme with a similar structure and function. It demonstrates an IC50 of 5 nM for ALR2 while being 5400 times less potent against aldehyde reductase, highlighting its selectivity []. This is a significant advantage as it minimizes potential off-target effects. Compared to other ARIs, Lidorestat consistently displays high potency in both in vitro and in vivo models of diabetic complications [, ].
Q4: What is the current understanding of the relationship between Lidorestat's structure and its activity?
A4: While the provided excerpts don't explicitly detail a structure-activity relationship (SAR) study for Lidorestat, computational studies involving molecular docking and pharmacophore modeling have been conducted to understand the interactions of similar ARIs with ALR2 []. These studies suggest that the specific arrangement of the benzothiazole and indole rings within Lidorestat is crucial for its binding affinity and inhibitory potency towards ALR2. Further research exploring modifications to these structural components could provide insights into optimizing potency and selectivity.
Q5: Have there been any studies on the pharmacokinetic properties of Lidorestat?
A5: Yes, research indicates that Lidorestat possesses favorable pharmacokinetic properties. It exhibits good oral bioavailability (82%), a half-life of 5.6 hours, and a volume of distribution of 0.694 L/kg []. Importantly, it demonstrates good penetration into target tissues like the sciatic nerve and eye, reaching clinically relevant concentrations [].
Q6: What is the current evidence for the efficacy of Lidorestat in preclinical models of diabetic complications?
A6: Lidorestat has demonstrated promising efficacy in preclinical models. In streptozotocin (STZ)-induced diabetic rats, it effectively lowered sorbitol levels in both nerve and lens tissues []. Additionally, in a longer-term diabetic intervention model, Lidorestat normalized polyol levels and significantly improved motor nerve conduction velocity, indicating a protective effect against diabetic neuropathy []. Interestingly, in a mouse model expressing human ALR2, Lidorestat treatment also reduced plasma fructose levels and improved survival rates in diabetic mice, suggesting potential benefits beyond traditional diabetic complications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


